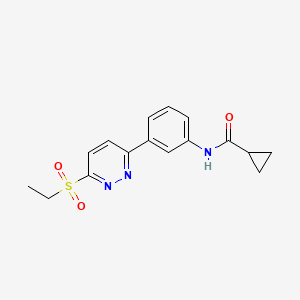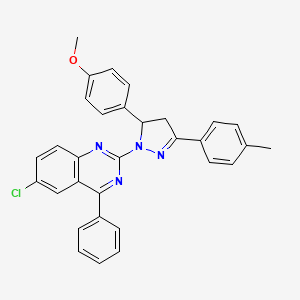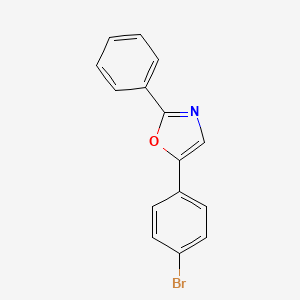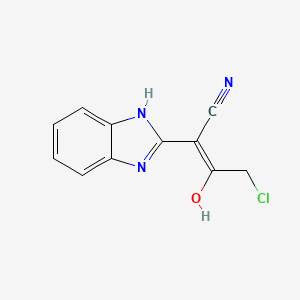
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is commonly used in research and development as a versatile small molecule scaffold. This compound is not intended for human or veterinary use and is primarily utilized in pharmaceutical testing and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-isopropylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 1-isopropylpiperidine is reacted with formaldehyde to form an intermediate compound.
Hydrochloride formation: The intermediate is then treated with hydrogen chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl group or the piperidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (1-Isopropylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Isopropyl-4-methylpiperidin-4-yl)methanamine: Similar in structure but with a methyl group instead of a hydrogen atom on the piperidine ring.
(4-Ethyl-1-isopropylpiperidin-4-yl)methanamine: Contains an ethyl group on the piperidine ring.
Uniqueness
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating novel compounds and studying their effects .
Properties
CAS No. |
724463-82-5 |
|---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H |
InChI Key |
WWCXNCLEKXSVEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)CN.Cl.Cl |
Canonical SMILES |
CC(C)N1CCC(CC1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)




![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)


![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)



